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Abstract
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for

the targeted degradation of Janus Kinase 2 (JAK2). As a heterobifunctional molecule,

SJ1008030 functions by inducing proximity between JAK2 and an E3 ubiquitin ligase, leading

to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein. This

mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating

the target protein, thereby potentially overcoming resistance mechanisms and providing a more

sustained therapeutic effect. This document provides a comprehensive overview of the

chemical structure, properties, and biological activity of SJ1008030, including detailed

experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties
SJ1008030 is a complex molecule comprising a ligand for the JAK2 kinase, a linker, and a

ligand for an E3 ubiquitin ligase. The trifluoroacetate salt of SJ1008030 is commonly used in

research.
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Property Value

IUPAC Name

4-((4-(1-(3-(cyanomethyl)-1-

(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-

pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-

(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-

yl)piperazin-1-yl)ethyl)benzamide 2,2,2-

trifluoroacetate[1]

Chemical Formula C42H43N13O7S.CF3CO2H[2]

Molecular Weight 987.97 g/mol [2][3]

CAS Number 2863634-97-1[2][3]

Solubility DMSO: 49.4 mg/mL (50 mM)[2]

SMILES Code

CCS(=O)(N1CC(C1)

(N2C=C(C3=C4C=CNC4=NC(NC5=CC=C(C(N

CCN6CCN(C7=CC=C8C(N(C(C8=C7)=O)C9CC

C(NC9=O)=O)=O)CC6)=O)C=C5)=N3)C=N2)C

C#N)=O.OC(C(F)(F)F)=O[2]

Biological Activity and Mechanism of Action
SJ1008030 is a selective JAK2 degrader with potent anti-leukemic activity, particularly in

models of CRLF2-rearranged (CRLF2r) Acute Lymphoblastic Leukemia (ALL).[4][5]

In Vitro Activity
Parameter Cell Line Value

IC50 (Cell Growth Inhibition) MHH-CALL-4 5.4 nM[6][7]

IC50 (JAK2 Degradation)
Xenograft models of kinase-

driven ALL
32 nM[2][4]

EC50 (Antileukemic Efficacy) CRLF2r ALL cell lines 5.4 nM[1][4]

SJ1008030 induces dose-dependent degradation of JAK2.[7] It has been shown to have a

weaker effect on JAK1 and JAK3 and, in some cellular contexts, no significant effect on GSPT1
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levels.[1][4] The degradation of JAK2 by SJ1008030 is dependent on the E3 ligase cereblon

(CRBN).[4]

In Vivo Activity
In xenograft models of kinase-driven ALL, SJ1008030 has been shown to induce dose-

dependent degradation of JAK2.[4] It has also been observed to degrade JAK2 and GSPT1

protein in xenograft bone marrow cells from the SJBALL021415 model.[7]

Mechanism of Action: PROTAC-Mediated Degradation
As a PROTAC, SJ1008030's mechanism of action involves hijacking the cell's natural protein

disposal system, the ubiquitin-proteasome pathway.
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Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

Key Experimental Protocols
The following are detailed methodologies for key experiments involving SJ1008030, based on

the work by Chang et al., Blood, 2021.[5]

Cell Culture
Cell Line: MHH-CALL-4 (CRLF2-rearranged ALL cell line).[8]

Medium: 80% RPMI 1640 supplemented with 20% fetal bovine serum (FBS).[9]
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Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

Subculture: Maintain cell density between 0.6 x 10^6 and 2 x 10^6 cells/mL. Split

approximately 1:2 once a week.[9]

Cell Viability Assay
Objective: To determine the IC50 of SJ1008030 on MHH-CALL-4 cell growth.

Method:

Seed MHH-CALL-4 cells in a 96-well plate at an appropriate density.

Treat the cells with a serial dilution of SJ1008030 (e.g., ranging from picomolar to

micromolar concentrations). Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

Assess cell viability using a commercially available assay, such as the CellTiter-Glo®

Luminescent Cell Viability Assay, according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad

Prism).
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Caption: Workflow for the cell viability assay.

Western Blot for Protein Degradation
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Objective: To assess the dose-dependent degradation of JAK2 by SJ1008030.

Method:

Treat MHH-CALL-4 cells with varying concentrations of SJ1008030 (e.g., 0-4.3 µM) for 24-

72 hours.[7]

Harvest the cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against JAK2 and a loading control (e.g.,

β-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Quantify the band intensities using densitometry software and normalize the JAK2 signal

to the loading control.

In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of SJ1008030 in a kinase-driven ALL model.
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Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG

mice.

Cell Line: Patient-derived xenograft (PDX) cells (e.g., SJBALL021415) or a suitable ALL cell

line.[7]

Method:

Inject the ALL cells intravenously into the mice.

Monitor the engraftment of the leukemia cells, for example, by bioluminescent imaging if

the cells are luciferase-tagged.

Once the leukemia is established, randomize the mice into treatment and vehicle control

groups.

Administer SJ1008030 (e.g., at a specified dose and schedule) and the vehicle control to

the respective groups.

Monitor the tumor burden and the health of the mice throughout the study.

At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis,

such as Western blotting to assess JAK2 degradation or flow cytometry to quantify

leukemic cells.
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Caption: Workflow for the in vivo xenograft study.

Conclusion
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SJ1008030 is a valuable research tool for studying the biological roles of JAK2 and for the

preclinical development of novel therapeutics for JAK2-driven malignancies. Its potent and

selective degradation of JAK2 offers a promising strategy to overcome the limitations of

traditional kinase inhibitors. The experimental protocols provided herein serve as a guide for

researchers to further investigate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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